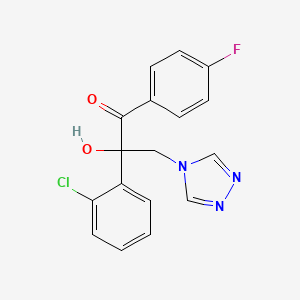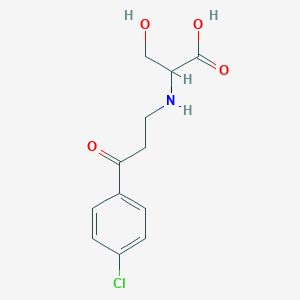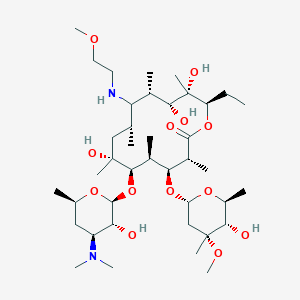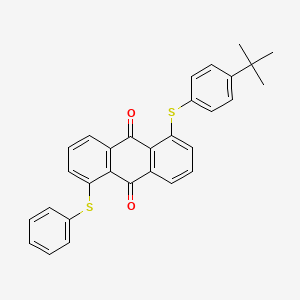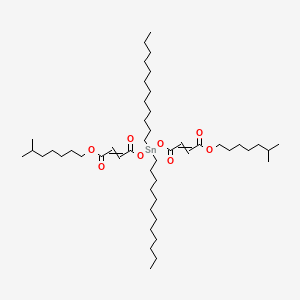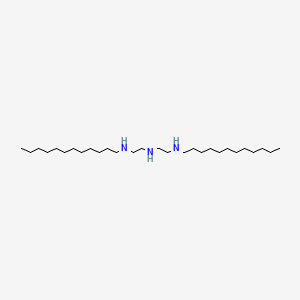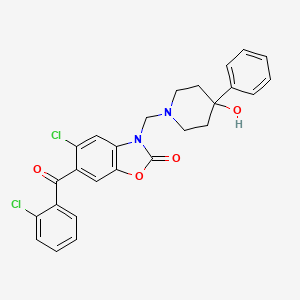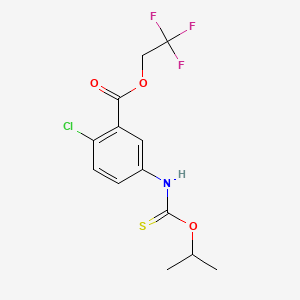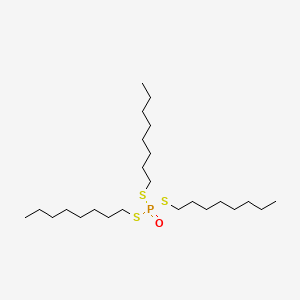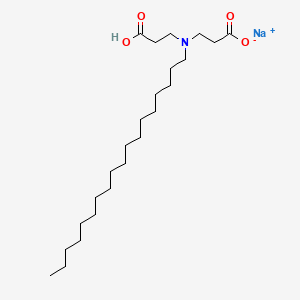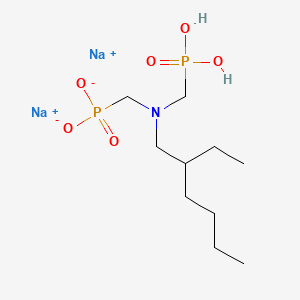
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrophthalazine-1,4-dione typically involves the reaction of hydrazine hydrate with phthalic anhydride . This reaction yields 2,3-dihydrophthalazine-1,4-dione, which can then be further modified to produce the dihydrazone derivative. The reaction conditions often include heating and the use of solvents such as ethanol or isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while reduction can produce hydrazine-based compounds .
Scientific Research Applications
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it inhibits excitatory neurotransmission, which is crucial in the treatment of epilepsy . The compound binds to the transducer domains of the receptors, inhibiting channel gating and reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant properties.
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists and have shown broad-spectrum anticonvulsant activity.
Uniqueness
2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is unique due to its specific molecular structure, which allows for targeted interactions with AMPA receptors. This specificity enhances its potential as a therapeutic agent with fewer side effects compared to other compounds .
Properties
CAS No. |
84912-25-4 |
|---|---|
Molecular Formula |
C16H22N6O12 |
Molecular Weight |
490.38 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4-hydrazinylphthalazin-1-yl)hydrazine |
InChI |
InChI=1S/C8H10N6.2C4H6O6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;2*5-1(3(7)8)2(6)4(9)10/h1-4H,9-10H2,(H,11,13)(H,12,14);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI Key |
HYFDJLXQMKPCJS-WBPXWQEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


